methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate
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Overview
Description
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a cyclopentyl group, a methylsulfonylphenyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopentyl and methylsulfonylphenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-cyclopentyl-2-(4-methylphenyl)prop-2-enoate
- Methyl (E)-3-cyclopentyl-2-(4-methoxyphenyl)prop-2-enoate
- Methyl (E)-3-cyclopentyl-2-(4-chlorophenyl)prop-2-enoate
Uniqueness
Methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H20O4S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl (E)-3-cyclopentyl-2-(4-methylsulfonylphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-12H,3-6H2,1-2H3/b15-11+ |
InChI Key |
IKZUPYCRPBPSQH-RVDMUPIBSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1CCCC1)/C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C(=CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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